molecular formula C7H6O2 B117250 4-Hydroxybenzaldehyde CAS No. 123-08-0

4-Hydroxybenzaldehyde

Cat. No. B117250
CAS RN: 123-08-0
M. Wt: 122.12 g/mol
InChI Key: RGHHSNMVTDWUBI-UHFFFAOYSA-N
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Patent
US06518394B2

Procedure details

The synthesized emeraldine base oligomer in an amount of 0.2 g was slowly sprinkled over a 250 ml beaker containing 150 ml tetrahydrofuran in a BRANSON ultrasonic bath. The polyaniline solution was then transferred to a 500 ml flask with flux condenser and thermometer adaptor and heated with stirring to 60° C. in a heating bath. A separate solution of 1 g (0.0082 mol) p-hydroxybenzaldehyde in 50 ml absolute ethanol was prepared and slowly added via a dropping funnel to the polyaniline solution. The reaction was allowed to proceed for at least 3 days and then transferring the reaction mixture to a rotovap flask and stripping the solvent. The greenish blue powder was thoroughly ether washed and soxhlet extracted for at least 3 days with ether. The fully washed product was vacuum dried in an oven at 60° C. and characterized by NMR, Infrared, Ultraviolet, TGA, DSC,GPC, EA and x-ray spectroscopy. Reduction with sodium borohydride and lithium hydride was achieved by reflux with the endcapped polymer in dimethylformamide, cooling the mixture, pouring ethanol and then filtering, air drying, recrystallizing in methanol and characterizing the reduced base.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
[Compound]
Name
polyaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.CC[O:8][CH2:9][CH3:10].[CH2:11](O)C>>[OH:8][C:9]1[CH:10]=[CH:11][C:4]([CH:5]=[O:1])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
polyaniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
polyaniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring to 60° C. in a heating bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
thermometer adaptor and heated
WAIT
Type
WAIT
Details
to proceed for at least 3 days
WASH
Type
WASH
Details
washed
EXTRACTION
Type
EXTRACTION
Details
soxhlet extracted for at least 3 days with ether
CUSTOM
Type
CUSTOM
Details
dried in an oven at 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
by reflux with the endcapped polymer in dimethylformamide
TEMPERATURE
Type
TEMPERATURE
Details
cooling the mixture
ADDITION
Type
ADDITION
Details
pouring ethanol
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
air drying
CUSTOM
Type
CUSTOM
Details
recrystallizing in methanol

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0082 mol
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.